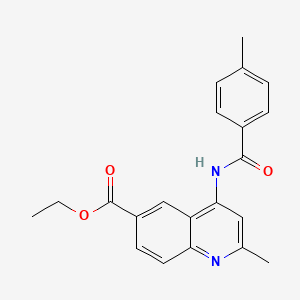

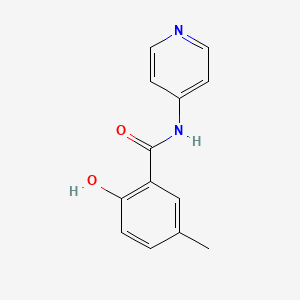

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide” is a chemical compound with the molecular formula C13H12N2O2 . It is a type of benzamide, which is a significant class of amide compounds widely used in various industries and potential drug industries .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using classical molecular simulation methods . These methods can provide a description of the arrangement of molecules within a layered structure .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.25 . More detailed properties such as boiling point, density, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Hydroxy-N-(pyridin-4-yl)benzamide has been synthesized from salicylic acid and 4-aminopyridine under mild conditions, indicating its potential for high-yield production and applications in further chemical synthesis processes. This synthesis route is simple and easily controllable, making the compound accessible for various research applications (H. Dian, 2010).

Corrosion Inhibition

The compound has shown potential in corrosion inhibition studies. Derivatives of 2-hydroxy-N-(pyridin-4-yl)benzamide have been evaluated for their effectiveness in protecting mild steel surfaces against corrosion in acidic environments. These studies employ both experimental techniques and computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to explore the protective capabilities and mechanisms of action on mild steel surfaces (Manilal Murmu et al., 2019).

Photocatalytic Degradation

The photocatalytic degradation of pyridine derivatives, including compounds structurally related to 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide, has been investigated. These studies provide insights into the environmental applications of such compounds, particularly in water treatment and the degradation of toxic chemicals using photocatalysis over TiO2 (C. Maillard-Dupuy et al., 1994).

Ligand-Enabled Catalysis

Research has also focused on the use of 2-hydroxy-N-(pyridin-4-yl)benzamide derivatives as ligands in catalytic processes. These studies have explored the regio- and chemoselective hydroxylation of benzamides and related compounds, demonstrating the utility of these compounds in facilitating selective chemical transformations (B. Singh & R. Jana, 2016).

Material Science Applications

In material science, derivatives of this compound have been incorporated into novel polymers and materials with unique properties, such as aggregation-enhanced emission (AEE) and stimuli-responsive behaviors. These materials are of interest for their potential applications in sensors, organic electronics, and as luminescent materials (A. Srivastava et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting multiple pathways .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Action Environment

The environment can play a significant role in the action of similar compounds .

Propiedades

IUPAC Name |

2-hydroxy-5-methyl-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-2-3-12(16)11(8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPKSIJGAKEKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)

![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)

![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)